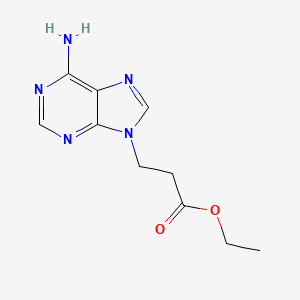

ethyl 3-(6-amino-9H-purin-9-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is a chemical compound with the molecular formula C10H13N5O2 . It is an analogue of Eritadenine, which is known for its hypocholesterolemic activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(6-amino-9H-purin-9-yl)propanoate are not fully detailed in the search results. Its molecular formula is C10H13N5O2 , and its molecular weight is 235.24 .Scientific Research Applications

Polymorphic Forms in Pharmaceuticals:

- Ethyl 3-(6-amino-9H-purin-9-yl)propanoate has been studied for its polymorphic forms, which are crucial for pharmaceutical compounds. These forms are characterized using techniques like spectroscopy and diffractometry, highlighting challenges in analytical and physical characterization of similar compounds (Vogt et al., 2013).

Synthesis of Derivatives:

- The compound has been used to synthesize various derivatives. For instance, the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines demonstrates the compound's utility in creating structurally diverse molecules (Mishnev et al., 1979).

Development of Acyclic Nucleotide Analogues:

- Research has focused on creating acyclic nucleotide analogues derived from modifications of this compound, which could have applications in antiviral or cytostatic therapies (Alexander et al., 2000).

Pharmaceutical Synthesis and Structure Studies:

- The compound's derivatives have been synthesized and analyzed for their structures, contributing to the development of new pharmaceuticals (Hamamichi & Miyasaka, 1991).

Adenosine Receptor Agonists:

- Derivatives of ethyl 3-(6-amino-9H-purin-9-yl)propanoate have been studied as potential agonists for adenosine receptors, which play a crucial role in various physiological processes (Baraldi et al., 1998).

Immunobiological Activity:

- Some derivatives have shown immunostimulatory and immunomodulatory potency, highlighting the compound's relevance in immunological research (Doláková et al., 2005).

Biocatalysis in Drug Research:

- The compound has applications in biocatalysis for producing pharmaceutical intermediates, as demonstrated in studies involving Methylobacterium Y1-6 (Li et al., 2013).

Antiviral Agent Synthesis:

- Its analogues have been synthesized and evaluated for antiviral activity, contributing to the development of new antiviral agents (Akella & Vince, 1996).

Anti-Cancer Applications:

- A study demonstrated that diethyl (6-amino-9H-purin-9-yl) methylphosphonate, a derivative, induces apoptosis and cell cycle arrest in hepatocellular carcinoma cells, implicating potential anti-cancer applications (Qu et al., 2010).

Future Directions

properties

IUPAC Name |

ethyl 3-(6-aminopurin-9-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-2-17-7(16)3-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVPOGSWJIRJBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(6-amino-9H-purin-9-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.